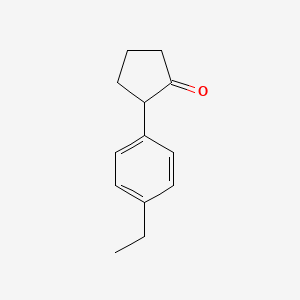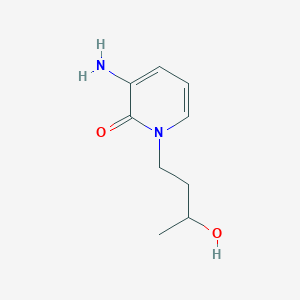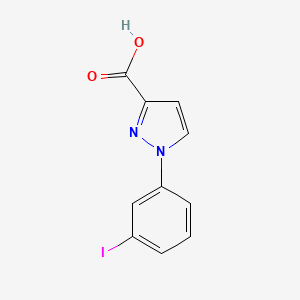
1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom on the phenyl ring and a carboxylic acid group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The resulting ester is then hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenyl-pyrazole derivatives can be obtained.
Reduction Products: The primary alcohol derivative of the carboxylic acid.
Oxidation Products: Higher oxidation state derivatives, such as carboxylates or carbonyl compounds.
Applications De Recherche Scientifique
1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
- 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid
Comparison: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H7IN2O2 |
|---|---|
Poids moléculaire |
314.08 g/mol |
Nom IUPAC |
1-(3-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7IN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) |
Clé InChI |
CYXYQDHDCSCBGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)N2C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



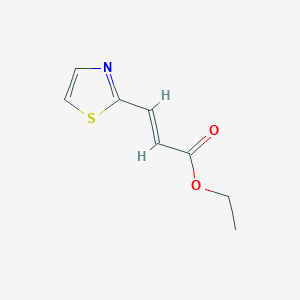
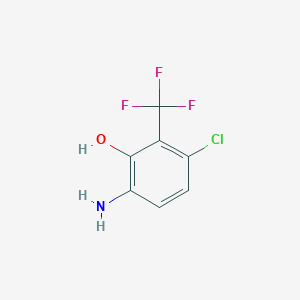

![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
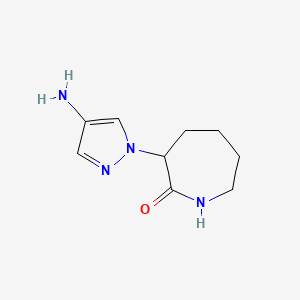
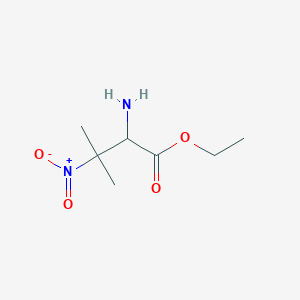
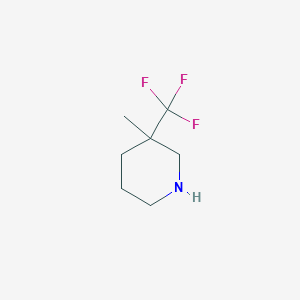
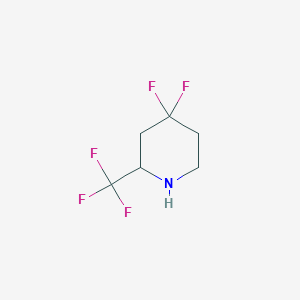


![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
